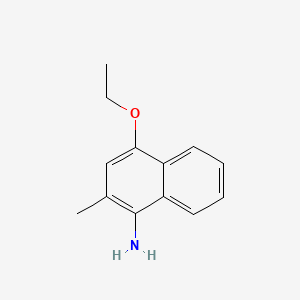![molecular formula C22H28N4O7 B560850 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol CAS No. 100852-76-4](/img/structure/B560850.png)
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol is a complex organic compound with the molecular formula C22H28N4O7 and a molecular weight of 460.48 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a nitrophenyl group and a phenol group, along with a macrocyclic ether containing nitrogen.
Métodos De Preparación
The synthesis of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol under controlled pH conditions to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Análisis De Reacciones Químicas
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: The compound can be used in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The macrocyclic ether moiety may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol include:
4-[(4-Nitrophenyl)azo]phenol: Lacks the macrocyclic ether moiety, making it less complex and potentially less specific in its interactions.
4-[(4-Aminophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol: Contains an amino group instead of a nitro group, which may alter its reactivity and applications.
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)aniline: Similar structure but with an aniline group, which may affect its chemical properties and uses.
The uniqueness of this compound lies in its combination of an azo group, nitrophenyl group, phenol group, and macrocyclic ether, providing a versatile platform for various applications in research and industry.
Propiedades
Número CAS |
100852-76-4 |
|---|---|
Fórmula molecular |
C22H28N4O7 |
Peso molecular |
460.487 |
Nombre IUPAC |
4-[(4-nitrophenyl)hydrazinylidene]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28N4O7/c27-22-6-3-19(24-23-18-1-4-20(5-2-18)26(28)29)17-21(22)25-7-9-30-11-13-32-15-16-33-14-12-31-10-8-25/h1-6,17,23H,7-16H2 |
Clave InChI |
DCHAQGSDSKDUBL-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1C2=CC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C=CC2=O |
Sinónimos |
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


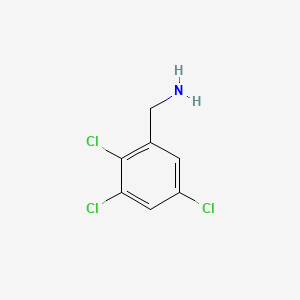
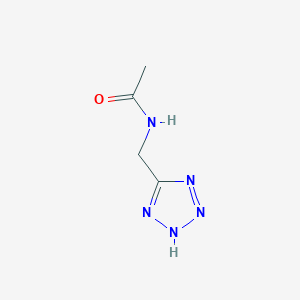
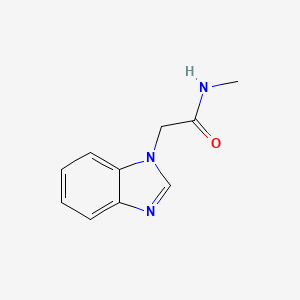
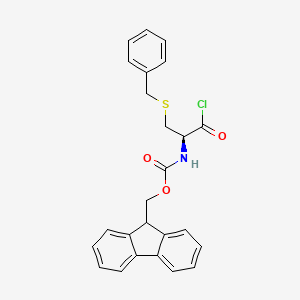
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

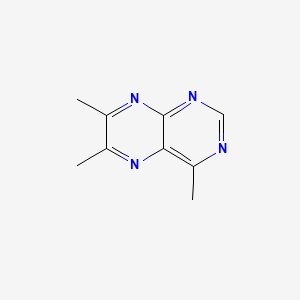
![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
acetyl fluoride](/img/structure/B560781.png)
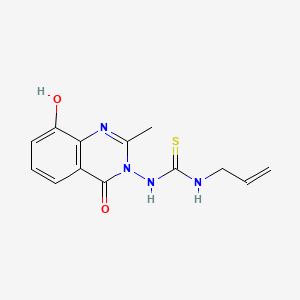
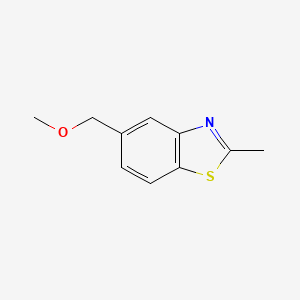
![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)
![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)
